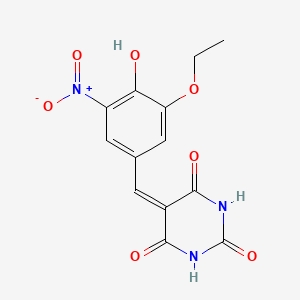

![molecular formula C17H14ClN3O2 B5499398 3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)

3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an oxadiazole ring, and a chloro-substituted benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzamide and oxadiazole groups could participate in hydrogen bonding, leading to a specific 3D conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the chloro group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide could make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Electrochemical Oxidation for Water Treatment

AKOS000635596: has potential applications in the field of electrochemical oxidation (EO) , which is a promising technology for the treatment of water contaminated with poly-fluoroalkyl substances (PFAS) . The compound could be investigated for its efficacy as a catalyst or mediator in EO processes, aiming to improve the degradation efficiency of persistent organic pollutants.

Urease Inhibition for Medical Applications

The compound has been studied for its role as a urease inhibitor . Urease is an enzyme that can cause various health issues, and inhibitors like AKOS000635596 are valuable for their potential to treat conditions such as peptic ulcers, hepatic coma, and kidney stone formation.

Antiviral and Antibacterial Activities

3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: has been associated with antiviral and antibacterial properties . Its structure could be utilized in the synthesis of new drugs aimed at combating viral and bacterial infections, contributing to the field of infectious diseases.

Computational Chemistry and Biology

The compound’s alias, CCG-281106 , suggests a connection to computational tools used in chemistry and biology . It could be part of molecular simulations or machine learning algorithms to discover new therapeutics or understand biological processes.

Clean Coal Technology

In the context of clean coal geology (CCG), CCG-281106 might be relevant in research related to clean coal technology (CCT) . This involves studying the cleaning potential of coal and its environmental effects, where the compound could play a role in pollution mitigation strategies.

High-Temperature Structural Analysis

The application of CCG sensors to high-temperature structures subjected to thermo-mechanical load could be another area where CCG-281106 is relevant . It might be used in the development of sensors or materials that can withstand extreme conditions in industrial processes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-11-5-2-3-8-14(11)16-20-15(23-21-16)10-19-17(22)12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSFXUNOCJAMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)

![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)

![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)

![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)

![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)

![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)

![4-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5499431.png)